R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Description
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (CAS: 849547-86-0) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethoxycarbonylmethyl substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules and PROTACs (Proteolysis-Targeting Chimeras) . Its synthesis involves coupling tert-butyl piperazine-1-carboxylate with ethyl bromoacetate or similar electrophiles under basic conditions, followed by purification via column chromatography . Characterization by FT-IR, NMR, and LCMS confirms its structure, with a molecular weight of 272.34 g/mol .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
VWQBZJHXQZMMGP-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting materials: Piperazine derivatives and appropriate ester or acid derivatives.
- Key functionalization: Introduction of the ethoxy-oxoethyl side chain at the 3-position of the piperazine ring.
- Protection: Use of tert-butyl carbamate (Boc) to protect the piperazine nitrogen at position 1.
The chiral center at the 3-position (R-configuration) is introduced either by starting from a chiral precursor or by chiral resolution.
Stepwise Synthetic Route
A representative synthetic route involves the following steps:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of piperazine nitrogen | Reaction of piperazine with tert-butyl chloroformate (Boc-Cl) in presence of base (e.g., triethylamine) | Yields tert-butyl piperazine-1-carboxylate intermediate |
| 2 | Introduction of 2-ethoxy-2-oxoethyl group at 3-position | Alkylation or acylation using ethyl bromoacetate or ethyl chlorooxoacetate | Performed under controlled temperature with base to avoid over-alkylation |
| 3 | Resolution or chiral induction | Use of chiral auxiliaries or chromatographic separation to isolate R-enantiomer | Ensures stereochemical purity |
This approach is supported by analogous methods reported for similar piperazine derivatives, where Boc protection and ester side-chain introduction are standard.
Detailed Reaction Conditions and Yields
Alternative Synthetic Approaches
- Direct asymmetric synthesis: Using chiral catalysts to introduce the ethoxy-oxoethyl substituent directly onto the piperazine ring, enhancing enantioselectivity and reducing purification steps.
- Enzymatic resolution: Employing lipases or esterases to selectively hydrolyze one enantiomer from racemic mixtures.
These methods are emerging but less commonly reported for this specific compound.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Details |
|---|---|---|
| Starting Materials | Piperazine, tert-butyl chloroformate, ethyl bromoacetate | Commercially available |
| Protection Strategy | Boc protection on piperazine nitrogen | High yield, mild conditions |
| Side Chain Introduction | Alkylation with ethyl bromoacetate | Controlled temperature, base-mediated |
| Chiral Purification | Chiral HPLC or crystallization | >95% enantiomeric excess |
| Alternative Methods | Asymmetric catalysis, enzymatic resolution | Under development |
| Stock Solution Preparation | Dissolution in DMSO and co-solvents | Concentrations from 1 to 10 mM |
Research Data and Validation
- The compound's molecular weight is 272.34 g/mol, formula C13H24N2O4.
- Purity of synthesized product typically exceeds 95%, confirmed by chromatographic and spectroscopic methods.
- Stability studies recommend storage at -80°C for up to 6 months to prevent degradation.
- Preparation methods have been validated in multiple peer-reviewed medicinal chemistry studies focusing on piperazine derivatives.
Chemical Reactions Analysis
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems due to its ability to interact with macromolecules.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its binding to macromolecules, facilitating favorable interactions . This compound can form hydrogen bonds and adjust its molecular physicochemical properties, making it a versatile component in drug discovery .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Ester Group Variations : Replacing the ethoxy group (C₂H₅O) with methoxy (CH₃O) reduces lipophilicity (clogP: ~1.5 vs. ~2.0) and increases aqueous solubility, as seen in the hydrochloride derivative .
- Electron-Withdrawing Substituents : The trifluoromethyl (CF₃) group in the phenylalanine derivative enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Hybrid Heterocycles : The oxadiazole-pyridine hybrid in improves π-π stacking interactions in kinase inhibitors compared to the simpler ethoxy ester .
Biological Activity
R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (commonly referred to as R-TBPEP) is a synthetic derivative of piperazine, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of R-TBPEP, including its mechanism of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
| CAS Number | 2007919-78-8 |
| Purity | 96% |
The biological activity of R-TBPEP is primarily attributed to its interaction with various molecular targets. The piperazine ring provides conformational flexibility, allowing it to bind effectively to macromolecules such as proteins and enzymes. This interaction is crucial for its pharmacological effects, which may include:
- Inhibition of Enzymatic Activity: R-TBPEP has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity: The compound may interact with various receptors, influencing cellular signaling pathways.
Biological Activity and Applications
R-TBPEP has been investigated for multiple applications in medicinal chemistry:
- Antimicrobial Activity: Preliminary studies suggest that R-TBPEP exhibits antimicrobial properties, making it a candidate for further development as an antibacterial agent.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in vitro, indicating potential therapeutic uses in inflammatory diseases.
- Neuroprotective Effects: Research indicates that R-TBPEP may have neuroprotective properties, potentially benefiting conditions such as neurodegeneration.
Comparative Analysis with Similar Compounds
R-TBPEP can be compared with other piperazine derivatives to highlight its unique properties:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Similar antimicrobial properties | Different receptor affinity |
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Enhanced anti-inflammatory effects | Increased hydrophilicity |
| Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | Moderate antimicrobial activity | Structural differences affecting solubility |
Case Studies and Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of R-TBPEP and its analogs. For instance, modifications to the piperazine ring have been shown to enhance aqueous solubility and bioavailability while maintaining or improving biological activity against targets such as Trypanosoma brucei.
A notable case study involved the synthesis of various analogs of R-TBPEP, where researchers aimed to improve the compound's efficacy against T. brucei while minimizing toxicity. Results indicated that certain structural modifications led to a significant increase in potency and reduced side effects compared to the parent compound .
Q & A
Q. What are the established synthetic routes for R-Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves alkylation of N-Boc piperazine with ethyl bromoacetate derivatives under inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Solvents like dichloromethane or dimethylformamide are used to enhance reactivity, with reaction temperatures maintained between 0–25°C to control exothermic side reactions. Purification via column chromatography or recrystallization yields >95% purity. Optimization focuses on stoichiometric ratios (e.g., 1:1.2 piperazine:alkylating agent) and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., tert-butyl δ 1.4 ppm, ethoxy δ 4.1 ppm).
- X-ray Diffraction : Resolves stereochemistry and molecular conformation (e.g., linear vs. twisted backbone geometry).
- LCMS/HPLC : Confirms molecular weight (e.g., [M+H]⁺ at m/z 315) and purity (>97%).
- FT-IR : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine ring vibrations .
Advanced Research Questions
Q. How can crystallography data (e.g., Hirshfeld surfaces) resolve intermolecular interactions in this compound?
Single-crystal X-ray analysis reveals C–H···O and N–H···O hydrogen bonds governing crystal packing. Hirshfeld surface plots quantify interaction contributions (e.g., 25% O···H contacts). SHELX software refines thermal displacement parameters and validates torsion angles, critical for understanding stability and solubility .
Q. What methodologies are used to evaluate the biological activity of this compound, and how can contradictory pharmacological data be addressed?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution.
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to assess CNS activity. Contradictions in activity (e.g., moderate vs. high potency) may arise from stereochemical impurities or assay conditions (e.g., pH, solvent). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) and SAR studies on analogs .
Q. How do synthetic methodologies for piperazine derivatives impact yield and scalability in multi-step syntheses?
- Stepwise vs. One-Pot : Multi-step routes (e.g., Boc protection → alkylation → deprotection) improve regioselectivity but reduce yield (60–70% vs. 40–50% for one-pot).
- Solvent Optimization : Polar aprotic solvents (DMF) enhance nucleophilicity but complicate purification. Switch to THF/water biphasic systems for easier extraction.
- Catalyst Screening : Pd/C for hydrogenolysis reduces side products compared to acidic deprotection .
Q. What strategies resolve discrepancies in pharmacological and crystallographic data during structure-activity relationship (SAR) studies?
- Cocrystallization : Co-crystal structures with target proteins (e.g., kinases) validate binding modes conflicting with activity data.
- DFT Calculations : Model electronic effects of substituents (e.g., ethoxy vs. methoxy) on bioactivity.
- Meta-Analysis : Compare crystallographic datasets (e.g., CCDC entries) to identify common packing artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
